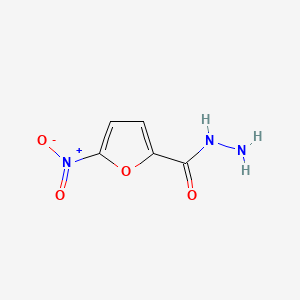

5-Nitrofuran-2-carbohydrazide

Description

Contextualization within Nitrofuran Chemistry and Hydrazide Compounds

5-Nitrofuran-2-carbohydrazide belongs to the broader classes of nitrofuran and hydrazide compounds. The nitrofuran moiety, characterized by a furan (B31954) ring substituted with a nitro group, is a well-known pharmacophore responsible for the biological activity of many therapeutic agents. ontosight.ai The discovery of the therapeutic potential of nitrofuran derivatives in 1944 paved the way for the design and synthesis of numerous analogs. jst.go.jp The nitro group is often crucial for their biological efficacy, as it can be reduced within microbial cells to form reactive intermediates that can damage cellular components like DNA. smolecule.com

Hydrazides are derivatives of carboxylic acids containing the -CONHNH2 functional group. ontosight.aimdpi.com This group is a key synthon in organic synthesis, enabling the creation of various heterocyclic compounds. mdpi.com Hydrazides and their derivatives, particularly hydrazones formed by condensation with aldehydes or ketones, exhibit a wide spectrum of biological activities. mdpi.comresearchgate.netnih.govnih.gov The hydrazide-hydrazone moiety is a feature of several established chemotherapeutic agents. researchgate.netnih.gov

Historical Development of Research on this compound and its Analogues

Research into 5-nitrofuran derivatives has a long history, spurred by the discovery of their antimicrobial properties. jst.go.jp This led to extensive exploration of various analogs to enhance their activity and explore new applications. The synthesis of hydrazide-hydrazones from 5-nitrofuran-2-carboxylic acid has been a significant area of investigation, with studies focusing on creating new derivatives with improved antimicrobial and antitubercular activities. researchgate.netnih.gov Early research often involved the condensation of this compound with various aldehydes and ketones to produce a library of Schiff bases and related compounds. researchgate.netresearchgate.net Over time, research has expanded to include the synthesis of more complex derivatives and the investigation of their structure-activity relationships (SAR) to understand how chemical modifications influence their biological effects. jst.go.jpnih.govresearch-nexus.net

Current Research Significance and Scope

The contemporary research significance of this compound lies in its role as a versatile precursor for designing novel compounds with a range of biological activities. Current studies are focused on synthesizing new derivatives to address the challenge of drug-resistant pathogens. jst.go.jpnih.govresearch-nexus.net Researchers are actively exploring its use in developing new antimicrobial, antitubercular, and even anticancer agents. nih.govnih.gov The ability of the hydrazide moiety to form stable complexes with metal ions has also opened up avenues of research in material science. derpharmachemica.comijsra.net Modern research efforts often employ computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, to guide the design of more potent and selective derivatives. nih.govresearch-nexus.net

Physicochemical Properties and Synthesis

The distinct physicochemical properties of this compound are fundamental to its reactivity and handling in a laboratory setting.

General Properties

This compound is a solid at room temperature and is often described as being colored, a characteristic of many 5-nitrofuranyl derivatives. chemrxiv.org Its stability can be influenced by the solvent, with some studies noting decomposition in methanolic media. It possesses a relatively high decomposition temperature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H5N3O4 | nih.gov |

| Molecular Weight | 171.11 g/mol | |

| Decomposition Temperature | 302–303°C | |

| InChI Key | HRYYAHKXNSUDFH-UHFFFAOYSA-N |

Note: Some sources may report slightly different molecular weights based on computational methods. nih.gov

Synthesis and Purification

The synthesis of this compound is typically achieved through the hydrazination of a 5-nitrofuran-2-carboxylic acid ester, such as methyl 5-nitrofuran-2-carboxylate. Another common method involves the reaction of 5-nitrofuran-2-carbaldehyde with hydrazine (B178648) hydrate (B1144303). The reaction is often carried out in an alcohol-based solvent like ethanol (B145695) or methanol (B129727) under controlled temperature conditions. jst.go.jp Anhydrous conditions are sometimes employed to ensure high purity and yield. chemrxiv.org

Purification of the resulting product is commonly achieved through recrystallization from an appropriate solvent, such as ethanol. smolecule.com

Spectroscopic and Crystallographic Data

The structural confirmation of this compound and its derivatives relies heavily on spectroscopic techniques.

Table 2: Spectroscopic Data for this compound and its Derivatives

| Spectroscopic Technique | Key Features and Observations | Source |

| Infrared (IR) Spectroscopy | For derivatives, characteristic absorption bands are observed for the C=O group (around 1636–1700 cm⁻¹) and N-H stretching vibrations (in the region of 3246–3481 cm⁻¹). | jst.go.jpnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H-NMR spectra of derivatives show characteristic signals for the furan protons and exchangeable signals for the NH protons. ¹³C-NMR spectra show signals for the carbonyl carbon and carbons of the furan ring. | jst.go.jpnih.gov |

| Mass Spectrometry (MS) | Used to confirm the molecular weight of the synthesized compounds. | nih.gov |

Chemical Reactivity and Derivative Formation

The chemical reactivity of this compound is primarily dictated by its two key functional groups: the nitro group and the carbohydrazide (B1668358) moiety.

Reactivity of the Nitrofuran Ring and Hydrazide Group

The nitrofuran ring is susceptible to reduction of the nitro group, a key step in its mechanism of antimicrobial action. The carbohydrazide group is nucleophilic and can undergo various reactions. It is sensitive to nucleophilic attack, and in some cases, decomposition in solvents like methanol has been observed, leading to the formation of secondary products such as azines.

Formation of Schiff Bases (Hydrazones)

A cornerstone of the chemistry of this compound is its condensation reaction with a wide variety of aldehydes and ketones to form Schiff bases, also known as hydrazones. smolecule.comresearchgate.netevitachem.comresearchgate.net This reaction typically involves heating the reactants in a suitable solvent, sometimes with an acid catalyst. smolecule.comevitachem.com The resulting hydrazones possess the characteristic azomethine group (-C=N-NH-). researchgate.net These derivatives have been extensively synthesized and evaluated for their biological activities. jst.go.jpresearchgate.netnih.govresearch-nexus.net

Synthesis of Metal Complexes

The hydrazide and hydrazone derivatives of this compound can act as ligands, coordinating with various metal ions to form metal complexes. researchgate.netderpharmachemica.comijsra.net The nitrogen and oxygen atoms in the hydrazone linkage can chelate with transition metals such as Co(II), Ni(II), Cu(II), and Zn(II). derpharmachemica.comijsra.net The formation of these metal complexes can sometimes enhance the biological activity of the parent ligand. ijsra.net

Other Derivative Classes

Beyond Schiff bases and metal complexes, other classes of derivatives have been synthesized from this compound. These include:

Triazole derivatives: Synthesized from 5-nitrofuran-based precursors. jst.go.jp

Sulfonamide derivatives: These have shown significant antimicrobial potency. jst.go.jpnih.govresearch-nexus.net

Benzo[b] evitachem.comCurrent time information in Bangalore, IN.oxazine derivatives: These are synthesized through condensation reactions.

Applications in Scientific Research

The primary application of this compound in scientific research is as a scaffold for the development of new biologically active compounds.

Antimicrobial and Antitubercular Research

A significant body of research has focused on the antimicrobial and antitubercular properties of derivatives of this compound. jst.go.jpresearchgate.netnih.govresearch-nexus.net Numerous studies have reported the in vitro activity of these compounds against a range of pathogens, including:

Bacteria: Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, and Mycobacterium tuberculosis. jst.go.jpnih.govresearch-nexus.net

Fungi: Aspergillus fumigatus. jst.go.jpnih.gov

Many of these derivatives have shown promising minimum inhibitory concentration (MIC) values, in some cases superior to standard antibiotics. researchgate.net For instance, certain 5-nitrofuran-2-carbohydrazides have exhibited significant antibacterial activity with MIC values in the range of 0.12–7.81 µg/mL. jst.go.jpnih.govresearch-nexus.net A sulfonamide derivative, in particular, demonstrated superior potency and broad-spectrum antimicrobial activity. jst.go.jpnih.govresearch-nexus.net

The proposed mechanism of antimicrobial action often involves the reduction of the nitro group by bacterial nitroreductases, leading to the formation of reactive intermediates that can cause DNA damage. For some derivatives, such as sulfonamides, the mechanism may also involve the inhibition of essential bacterial enzymes like dihydropteroate (B1496061) synthase (DHPS). nih.govresearch-nexus.net

Other Areas of Biological Investigation

While antimicrobial research dominates, derivatives of this compound have been investigated for other biological activities as well. Some studies have explored their potential as anti-Trypanosoma cruzi agents for the treatment of Chagas disease. nih.gov Preliminary research also suggests that certain derivatives may possess anticancer properties, with observations of apoptosis induction in cancer cell lines.

Role in Synthesis and Materials Science

In addition to its biological applications, this compound and its derivatives are valuable in synthetic and materials chemistry. The ability of its hydrazone derivatives to form stable complexes with metal ions suggests potential applications in catalysis or as sensors. derpharmachemica.comijsra.net

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-nitrofuran-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O4/c6-7-5(9)3-1-2-4(12-3)8(10)11/h1-2H,6H2,(H,7,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRYYAHKXNSUDFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10203146 | |

| Record name | 2-Furancarboxylic acid, 5-nitro-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5469-78-3 | |

| Record name | 2-Furancarboxylic acid, 5-nitro-, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005469783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC124507 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124507 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC53267 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53267 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC38565 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38565 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC25251 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Furancarboxylic acid, 5-nitro-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Nitrofuran 2 Carbohydrazide and Its Derivatives

Established Synthetic Pathways for the Core Structure

The creation of the 5-nitrofuran-2-carbohydrazide core structure is a well-documented process involving specific precursors and optimized reaction conditions.

Precursor Selection and Chemical Transformations

The primary and most common method for synthesizing this compound involves the hydrazination of 5-nitrofuran-2-carboxylic acid or its corresponding esters. Another established route utilizes the reaction of 5-nitrofuran-2-carbaldehyde with hydrazine (B178648) hydrate (B1144303). The selection of the precursor often depends on the desired scale of the reaction and the availability of starting materials.

The key chemical transformation is the reaction between the carbonyl group of the precursor (either from the carboxylic acid/ester or the aldehyde) and hydrazine hydrate, leading to the formation of the carbohydrazide (B1668358) functional group (-CONHNH₂).

Reaction Conditions and Catalysis Optimization

The synthesis is typically carried out in a solvent such as methanol (B129727) or ethanol (B145695). To achieve high purity and yield, the reaction is often conducted under anhydrous conditions. chemrxiv.org Cooling the reaction mixture, for instance in an ice bath, followed by the dropwise addition of hydrazine hydrate is a common practice to control the reaction's exothermicity.

While many syntheses proceed without a specific catalyst, some methods for producing derivatives involve catalysts like copper(I) for coupling reactions. Optimization of reaction conditions, such as temperature and reaction time, is crucial for maximizing the yield and purity of the final product. For industrial-scale production, continuous flow reactors and automated systems are employed to ensure consistency and efficiency.

Anhydrous Synthesis Approaches

To circumvent issues related to the reactivity of 5-nitrofuranyl derivatives in certain solvents, anhydrous synthesis methods have been developed. chemrxiv.orgchemrxiv.org One such approach involves the use of a desiccant, like anhydrous sodium sulfate, in a flame-dried vessel under an inert atmosphere. chemrxiv.org Anhydrous tetrahydrofuran (B95107) (THF) can be used as the solvent, and hydrazine monohydrate is added dropwise. chemrxiv.org This method aims to minimize side reactions and improve the purity of the resulting this compound. chemrxiv.org

Synthesis of Hydrazone Derivatives via Condensation Reactions

The carbohydrazide group of this compound is a versatile functional handle for creating a wide array of derivatives, most notably hydrazones.

Reaction with Aldehydes and Ketones

The condensation reaction between this compound and various aldehydes or ketones is a straightforward and widely used method to generate hydrazone derivatives. researchgate.netresearchgate.net This reaction typically involves refluxing the two reactants in a suitable solvent, such as ethanol. researchgate.net The resulting hydrazide-hydrazone scaffold, R₁-C(=O)NHN=CHR₂, combines the functionalities of both a hydrazide and a hydrazone. researchgate.net

The reaction can be catalyzed by the addition of a small amount of acid, such as acetic acid. smolecule.com The products are often crystalline solids and can be purified by recrystallization. evitachem.com

Diversity-Oriented Synthesis of Hydrazone Libraries

The principles of diversity-oriented synthesis (DOS) are applied to generate large collections of structurally diverse hydrazone derivatives of this compound. cam.ac.ukmdpi.com This approach aims to explore a broad chemical space to discover novel compounds with potent biological activities. cam.ac.uk By reacting the core this compound with a wide variety of aldehydes and ketones, researchers can create extensive libraries of hydrazones. nih.govresearch-nexus.netjst.go.jp These libraries can then be screened for their antimicrobial or other biological activities. nih.govresearch-nexus.netnih.gov The synthesis can be carried out in a parallel fashion, sometimes utilizing solid-phase techniques to streamline the process. cam.ac.ukpsu.edu

Data Tables

Table 1: Precursors for the Synthesis of this compound

| Precursor Name | Chemical Formula | Key Reaction |

| 5-Nitrofuran-2-carboxylic acid | C₅H₃NO₅ | Hydrazination |

| Methyl 5-nitrofuran-2-carboxylate | C₆H₅NO₅ | Hydrazination |

| 5-Nitrofuran-2-carbaldehyde | C₅H₃NO₄ | Reaction with hydrazine hydrate |

Table 2: Common Solvents and Conditions for Synthesis

| Solvent | Conditions | Purpose |

| Methanol | Anhydrous, cooling (ice bath) | Standard laboratory synthesis |

| Ethanol | Reflux | Synthesis of hydrazone derivatives |

| Tetrahydrofuran (THF) | Anhydrous, inert atmosphere | Anhydrous synthesis approach |

Table 3: Examples of Aldehydes and Ketones for Hydrazone Synthesis

| Reactant Type | Example |

| Aromatic Aldehydes | Benzaldehyde, Salicylaldehyde |

| Heterocyclic Aldehydes | Furan-2-carbaldehyde |

| Ketones | Acetone, Acetophenone |

Synthesis of Thiosemicarbazide (B42300) Derivatives

The synthesis of thiosemicarbazide derivatives from this compound serves as a gateway to a broad class of compounds, notably those used in subsequent heterocyclic ring formations. The primary method involves the reaction of the parent carbohydrazide with various isothiocyanates.

This reaction is typically conducted by refluxing this compound with a selected aryl or alkyl isothiocyanate in a suitable solvent, most commonly ethanol. mdpi.com The nucleophilic addition of the terminal nitrogen of the hydrazide group to the electrophilic carbon of the isothiocyanate group leads to the formation of the N-substituted thiosemicarbazide. The reaction is generally efficient, providing good yields of the desired products. The specific substituents on the isothiocyanate can be varied to create a library of derivatives, allowing for the fine-tuning of the molecule's properties. mdpi.com

General Reaction Scheme: this compound + R-N=C=S → 1-[(5-nitrofuran-2-yl)carbonyl]-4-(R)-thiosemicarbazide

Researchers have successfully synthesized a range of these compounds, where 'R' represents various substituted phenyl rings. mdpi.com These derivatives are often stable, crystalline solids that can be readily purified and characterized using standard spectroscopic techniques.

Annulation Reactions and Heterocyclic Ring Fusions

Annulation, or ring-forming, reactions involving this compound and its derivatives are fundamental in constructing more complex molecular architectures. These reactions lead to the formation of various five-membered heterocyclic rings fused or appended to the nitrofuran core, significantly expanding the chemical space of this compound class.

Formation of Oxadiazole Systems

The 1,3,4-oxadiazole (B1194373) ring is a common target in medicinal chemistry, and several methods exist to synthesize these systems from this compound. A prevalent strategy involves the cyclization of an N-acylhydrazone intermediate.

One established route is the reaction of this compound with an appropriate aldehyde to form an N'-[(aryl)methylene]-5-nitrofuran-2-carbohydrazide (an acylhydrazone). These intermediates can then undergo oxidative cyclization to yield the 2,5-disubstituted-1,3,4-oxadiazole. A variety of oxidizing agents have been employed for this purpose, including mercuric oxide/iodine mixtures. heteroletters.org

Another effective method involves reacting the acylhydrazone derivatives with acetic anhydride. This reaction proceeds via a cyclization-acetylation sequence to afford 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives. researchgate.net For instance, an acylhydrazone bearing a 5-nitrofuran substituent has been successfully cyclized using this approach, demonstrating its utility for this class of compounds. researchgate.net

A more direct, one-pot synthesis involves the reaction of the carbohydrazide with a carboxylic acid under dehydrating conditions (e.g., using phosphorus oxychloride or sulfuric acid), which proceeds through a diacylhydrazine intermediate that cyclizes in situ.

| Starting Material | Reagent(s) | Product Type | Reference |

| N'-Arylmethylene-carbohydrazide | HgO / Iodine | 2,5-Disubstituted-1,3,4-oxadiazole | heteroletters.org |

| Acylhydrazone with 5-nitrofuran moiety | Acetic Anhydride | 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazoline | researchgate.net |

| This compound | Carboxylic Acid / POCl₃ | 2,5-Disubstituted-1,3,4-oxadiazole | researchgate.net |

Pyrazoline Derivative Synthesis

Pyrazolines, specifically 2-pyrazolines, are another important class of heterocycles accessible from this compound precursors. The most common synthetic route to pyrazolines involves the condensation reaction between an α,β-unsaturated ketone (a chalcone) and a hydrazine derivative. asianpubs.org

While this compound itself can be used, it is more common to first convert it into a thiosemicarbazide, as described in section 2.3. These thiosemicarbazide derivatives readily react with chalcones, typically by heating in an alkaline medium such as an ethanolic potassium hydroxide (B78521) solution. ajgreenchem.com The reaction proceeds via a Michael addition of the hydrazine nitrogen to the β-carbon of the chalcone (B49325), followed by an intramolecular cyclization and dehydration to yield the stable 4,5-dihydro-1H-pyrazole (pyrazoline) ring. ajgreenchem.com This method results in N-carbothioamide substituted pyrazolines, which are of significant interest.

A general reaction scheme is as follows: Chalcone + 1-[(5-nitrofuran-2-yl)carbonyl]-4-R-thiosemicarbazide → 3,5-Diaryl-1-(N-(5-nitrofuran-2-yl)carbonyl)-4-R-carbothioamide)-2-pyrazoline

This synthetic strategy has been widely used to prepare a variety of 3,5-disubstituted-4,5-dihydro-1H-pyrazole-1-carbothioamides. ajgreenchem.com

Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to reduce environmental impact and improve safety and efficiency. These approaches are highly relevant to the synthesis of this compound derivatives.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. The synthesis of thiosemicarbazide derivatives from 5-nitro-2-furfural and various thiosemicarbazides has been efficiently carried out using microwave irradiation, significantly reducing reaction times compared to conventional heating. nih.gov Similarly, the synthesis of 1,3,4-oxadiazole derivatives has been achieved using microwave heating, often leading to higher yields and cleaner reactions. mdpi.com

Use of Greener Solvents and Catalysts: The replacement of volatile and toxic organic solvents is a key goal of green chemistry. Deep Eutectic Solvents (DES) and ionic liquids have been successfully employed as both reaction media and catalysts for the synthesis of pyrazolines from chalcones and phenylhydrazine. asianpubs.orgbhu.ac.in These solvents are often biodegradable, have low vapor pressure, and can be recycled, offering a more sustainable alternative to traditional solvents like acetic acid or ethanol. asianpubs.orgbhu.ac.in For example, a choline (B1196258) chloride:glycerol-based DES has been shown to be a highly effective medium for pyrazoline synthesis. bhu.ac.in

| Green Technique | Reaction Type | Advantages | Reference |

| Microwave Irradiation | Thiosemicarbazide & Oxadiazole Synthesis | Reduced reaction time, higher yields | nih.govmdpi.com |

| Deep Eutectic Solvents (DES) | Pyrazoline Synthesis | Avoids volatile/toxic solvents, recyclable | bhu.ac.in |

| Ionic Liquids | Pyrazoline Synthesis | Acts as solvent and catalyst, recyclable | asianpubs.org |

Purification and Isolation Techniques for Synthetic Products

The effective purification and isolation of the synthesized derivatives of this compound are critical to obtaining compounds of high purity for subsequent analysis and evaluation. Standard laboratory techniques are routinely employed.

Filtration and Recrystallization: The crude product, which often precipitates from the reaction mixture upon cooling, is typically first isolated by vacuum filtration. nih.gov Recrystallization is the most common method for purification. A suitable solvent or solvent system is chosen in which the compound is soluble at high temperatures but poorly soluble at room or lower temperatures, while impurities remain either soluble or insoluble. Ethanol is a frequently used solvent for recrystallizing nitrofuran derivatives and their heterocyclic products. asianpubs.orgnih.gov The process yields crystalline solids with sharp melting points, indicative of high purity.

Washing: Simple washing of the filtered solid with a specific cold solvent can be an effective step to remove unreacted starting materials or soluble byproducts. For example, washing with cold ethanol or chloroform (B151607) has been reported to purify final products. asianpubs.orgnih.gov

Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is the method of choice. Silica (B1680970) gel is the most common stationary phase. A suitable eluent system (a single solvent or a mixture of solvents) is used to separate the components of the mixture based on their differential adsorption to the silica. The progress of the separation is monitored by Thin Layer Chromatography (TLC). jst.go.jp Flash chromatography, a faster variant of column chromatography, is also utilized for efficient purification. nih.gov

Chemical Reactivity and Mechanistic Studies of 5 Nitrofuran 2 Carbohydrazide

Electron-Withdrawing Effects of the Nitro Group on Reactivity

The nitro group (NO₂) at the 5-position of the furan (B31954) ring is a strong electron-withdrawing group. This property significantly influences the reactivity of the entire molecule. The electron-withdrawing nature of the nitro group decreases the electron density of the furan ring, making it more susceptible to nucleophilic attack. This effect is crucial for some of the compound's biological activities, as it can enhance interactions with biological targets. mdpi.com For instance, the presence of electron-withdrawing groups can increase the lipophilicity of the compound, facilitating its passage through microbial membranes. mdpi.com

Nucleophilic and Electrophilic Reaction Profiles

5-Nitrofuran-2-carbohydrazide can participate in both nucleophilic and electrophilic reactions.

Nucleophilic Reactions: The carbohydrazide (B1668358) moiety (-CONHNH₂) provides nucleophilic sites. The terminal amino group (-NH₂) is a potent nucleophile and can react with electrophiles. For example, it undergoes condensation reactions with aldehydes and ketones to form hydrazones. evitachem.comsmolecule.com This reactivity is a common method for synthesizing derivatives of this compound. The synthesis of N'-[(1E)-(5-Nitrofuran-2-YL)methylidene]furan-2-carbohydrazide, for instance, involves the condensation of 5-nitrofuraldehyde with furan-2-carbohydrazide. evitachem.comsmolecule.com

The furan ring, being electron-deficient due to the nitro group, is susceptible to nucleophilic attack. This is particularly evident in its reactivity towards certain solvents. chemrxiv.org

Electrophilic Reactions: While the electron-deficient furan ring is less prone to electrophilic aromatic substitution, the carbohydrazide moiety can act as an electrophile under certain conditions. The carbonyl carbon of the hydrazide can be attacked by strong nucleophiles.

Reduction Pathways of the Nitro Group

A critical aspect of the reactivity of this compound is the reduction of its nitro group. This process is believed to be essential for its biological activity. The nitro group can be reduced in a stepwise manner to form various reactive intermediates.

In biological systems, this reduction is often mediated by nitroreductase enzymes found in microbial cells. biorxiv.org The process involves a two-electron reduction to a nitroso intermediate, followed by another two-electron reduction to a hydroxylamino derivative. biorxiv.org These hydroxylamino intermediates are highly reactive and are thought to be responsible for the compound's effects by causing damage to cellular components like DNA. biorxiv.org The complete reduction of the nitro group ultimately leads to a biologically inactive amino-substituted product. biorxiv.org

Chemical reducing agents such as sodium borohydride (B1222165) and lithium aluminum hydride can also be used to reduce the nitro group to an amine.

Hydrolysis and Decomposition Characteristics

This compound can undergo hydrolysis, particularly under acidic or basic conditions. This can lead to the cleavage of the carbohydrazide linkage, potentially releasing 5-nitrofuroic acid and hydrazine (B178648). smolecule.com The stability of the compound is also influenced by the solvent system.

The compound exhibits notable thermal stability, with a high decomposition temperature reported to be around 302–303°C. However, it can decompose in methanolic solutions through nucleophilic attack on the hydrazide group, leading to the formation of secondary products like azines.

Reactivity in Different Solvent Systems (e.g., Methanolic Media)

The solvent system can significantly influence the reactivity and stability of this compound. Studies have shown that 5-nitrofuranyl derivatives are reactive towards methanolic media. chemrxiv.orgchemrxiv.org In methanol (B129727), the compound can undergo nucleophilic attack at the hydrazide moiety, leading to decomposition or rearrangement. This reactivity in methanol can lead to the formation of unwanted by-products and can affect the purity and color of the compound. chemrxiv.org The use of anhydrous conditions is often recommended for the synthesis of this compound to ensure high purity and yield.

Structure-Reactivity Relationship Elucidation

The relationship between the structure of this compound and its reactivity is a key area of study. Modifications to the nitrofuran ring or the carbohydrazide moiety can significantly alter the compound's chemical and biological properties.

For instance, substituting the hydrazide with a thiosemicarbazide (B42300) group can improve metal chelation properties. The introduction of bulky substituents can enhance lipophilicity, which may affect its transport and interaction with biological systems. researchgate.net

Interactive Data Tables

Reactivity Overview

| Reaction Type | Reagents | Products | Reference |

| Oxidation | Hydrogen peroxide, Potassium permanganate | Oxidized derivatives | |

| Reduction | Sodium borohydride, Lithium aluminum hydride | Amino derivatives | |

| Nucleophilic Substitution | Sodium methoxide, Potassium carbonate | Substituted hydrazides | |

| Condensation | Aldehydes, Ketones | Hydrazones | evitachem.comsmolecule.com |

| Hydrolysis | Acidic or basic conditions | 5-nitrofuroic acid, hydrazine | smolecule.com |

Decomposition in Methanol

| Observation | Implication | Reference |

| Decomposition via nucleophilic substitution | Formation of secondary products (e.g., azines) | |

| Sensitivity to nucleophilic attack at the hydrazide moiety | Potential for rearrangement or degradation | |

| Perturbation of color | Yellow tinge in methanolic solutions | chemrxiv.org |

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 5-Nitrofuran-2-carbohydrazide, offering precise insights into its atomic framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the primary structure of the molecule. The chemical shifts observed in the spectra correspond to the unique electronic environments of the hydrogen and carbon atoms within the compound.

In ¹H NMR spectra of this compound and its derivatives, the protons of the furan (B31954) ring typically appear as doublets in the aromatic region. For instance, studies on related hydrazones show furan protons in the range of δ 7.34–7.86 ppm. The protons of the hydrazide group (-CONHNH₂) are also characteristic. The NH and NH₂ protons are D₂O exchangeable and often appear as distinct singlet signals. jst.go.jp In derivatives, the N-H proton of the hydrazide linkage can be observed at a downfield chemical shift, sometimes as high as δ 12.26 ppm in a DMSO solvent. nih.goviucr.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon (C=O) of the hydrazide group is particularly noteworthy, typically resonating in the downfield region of δ 152.00–188.62 ppm in various derivatives. jst.go.jp The carbon atoms of the furan ring also show characteristic signals; for example, in a related structure, furan ring carbons were observed at δ 151.6, 137.5, 132.7, and 127.1 ppm. nih.goviucr.org The presence of the nitro group significantly influences the electronic environment and, therefore, the chemical shifts of the adjacent furan ring carbons.

Table 1: Representative NMR Spectral Data for this compound Derivatives

| Nucleus | Functional Group | Chemical Shift (δ) Range (ppm) | Reference |

| ¹H | Furan Protons | 7.28 - 7.81 | nih.goviucr.org |

| ¹H | Amide Proton (NH) | 10.05 - 12.26 | jst.go.jpnih.goviucr.org |

| ¹³C | Carbonyl Carbon (C=O) | 152.00 - 188.62 | jst.go.jp |

| ¹³C | Furan Ring Carbons | 127.1 - 157.9 | nih.goviucr.org |

Two-dimensional (2D) NMR techniques are employed to establish the connectivity between atoms, confirming how the different structural fragments are pieced together.

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons (¹H-¹H correlations), typically over two or three bonds. sdsu.eduyoutube.com For this compound, a COSY spectrum would show cross-peaks between the adjacent protons on the furan ring, confirming their positions relative to each other. sdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate the chemical shifts of protons directly to the carbons they are attached to (¹J-coupling). youtube.comyoutube.com An HSQC or HMQC spectrum of this compound would show a cross-peak connecting each furan proton signal to its corresponding furan carbon signal, unambiguously assigning the carbons of the aromatic ring. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds, ²J and ³J). youtube.comyoutube.com HMBC is crucial for connecting the different parts of the molecule. For example, it would show correlations from the furan ring protons to the carbonyl carbon of the hydrazide group, and from the hydrazide NH protons to the carbonyl carbon, thus confirming the link between the furan ring and the carbohydrazide (B1668358) moiety. youtube.com

While solution-state NMR provides information on the average structure of a molecule in a specific solvent, solid-state NMR (ssNMR) spectroscopy can elucidate the conformation and packing of molecules in their crystalline or amorphous solid forms. Although specific ssNMR studies on this compound are not widely reported, the technique is invaluable for understanding intermolecular interactions in the solid phase. chem-soc.si Crystal structure analysis of related compounds by X-ray diffraction has shown that the furan ring is nearly planar and that molecules can form extensive hydrogen-bonding networks in the crystal lattice. nih.govresearchgate.net ssNMR could be used to probe these interactions and determine the conformations adopted by the molecule in its solid state, which can differ significantly from those in solution.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in this compound.

The IR spectrum provides a characteristic fingerprint of the molecule. Key absorption bands confirm the presence of the principal functional groups. evitachem.com For derivatives of this compound, a strong absorption band for the carbonyl group (C=O) of the hydrazide is typically observed in the region of 1629–1700 cm⁻¹. jst.go.jpnih.goviucr.org The N-H stretching vibrations of the amide and amine functionalities are found in the range of 3209–3481 cm⁻¹. jst.go.jpnih.goviucr.org The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) also give rise to strong, characteristic bands.

Raman spectroscopy provides complementary information. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. Strong Raman bands for C=N stretching modes in related hydrazones have been observed around 1607-1610 cm⁻¹. chem-soc.si The symmetric stretching of the benzene (B151609) ring in similar structures gives a strong band near 1575 cm⁻¹, and similar vibrations would be expected for the furan ring. chem-soc.si

Table 2: Key Vibrational Spectroscopy Bands for this compound and Its Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Technique | Reference |

| N-H (Hydrazide) | Stretching | 3209 - 3481 | IR | jst.go.jpnih.goviucr.org |

| C=O (Amide I) | Stretching | 1629 - 1700 | IR | jst.go.jpnih.goviucr.org |

| C=N (Imine) | Stretching | ~1615 - 1620 | IR, Raman | chem-soc.simdpi.com |

| NO₂ | Stretching | Not specified | IR | - |

| Furan Ring | Ring Vibrations | Not specified | IR, Raman | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for obtaining structural information from its fragmentation patterns. The molecular formula of this compound is C₅H₅N₃O₄, corresponding to a molecular weight of approximately 171.11 g/mol . nih.gov

Upon ionization, typically by electron impact (EI), the molecule fragments in a reproducible manner. The fragmentation pattern can help to confirm the structure. Common fragmentation pathways for related structures involve the cleavage of bonds adjacent to functional groups. libretexts.org For this compound, initial fragmentation could involve the loss of the nitro group (NO₂) or cleavage of the carbohydrazide side chain. The analysis of these fragments helps to piece together the original molecular structure.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. The exact mass of this compound (C₅H₅N₃O₄) is 171.02800 Da. chemsrc.com HRMS can confirm this exact mass to within a few parts per million, providing unambiguous confirmation of the molecular formula. In studies of related compounds, HRMS has been used to confirm the identity of synthesized derivatives and their metabolites. nih.goviucr.orgmdpi.comnih.gov For example, in the analysis of a thiophene-containing derivative, the sodium adduct [M+Na]⁺ was observed at m/z 288.0082, which closely matched the calculated value of 288.0055 for the proposed formula. nih.goviucr.org This level of accuracy is indispensable for distinguishing between compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules by fragmenting precursor ions and analyzing the resulting product ions. nationalmaglab.org In a typical tandem mass spectrometer, such as a triple quadrupole (QqQ) or a quadrupole time-of-flight (Q-TOF), ions of a specific mass-to-charge ratio (m/z) are selected by the first mass analyzer, fragmented in a collision cell, and the resulting fragment ions are analyzed by a second mass analyzer. nationalmaglab.org

While specific fragmentation data for this compound is not extensively detailed in the available literature, the fragmentation patterns of related nitrofuran derivatives and hydrazides provide insight into its likely behavior under MS/MS conditions. researchgate.netnih.gov The molecular ion of this compound (C₅H₅N₃O₄) has a monoisotopic mass of approximately 171.03 g/mol . nih.gov

The structural elucidation by MS/MS would likely proceed via the following fragmentation pathways:

Cleavage of the Hydrazide Group: The N-N bond in the carbohydrazide moiety is relatively weak and susceptible to cleavage. researchgate.net This would lead to the formation of a prominent fragment corresponding to the 5-nitrofuran-2-carbonyl cation.

Fragmentation of the Furan Ring: The nitrofuran ring itself can undergo fragmentation, often involving the loss of the nitro group (NO₂) or other small neutral molecules. nih.gov

Rearrangements: Complex rearrangements can also occur, leading to a series of characteristic product ions that, when pieced together, can confirm the compound's identity and structure.

The analysis of nitrofuran metabolites often involves derivatization to enhance detection, and the fragmentation of these derivatives provides further clues to the core structure. qub.ac.ukwaters.com

X-ray Crystallography for Solid-State Molecular Structure Determination

Crystal Data for N'-[(1E)-(5-Nitrofuran-2-yl)methylidene]thiophene-2-carbohydrazide

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₇N₃O₄S |

| Molecular Weight | 265.25 g/mol |

| Crystal System | Tetragonal |

| Space Group | I4₁cd |

| a (Å) | 17.4072 (16) |

| c (Å) | 14.4881 (10) |

| Volume (ų) | 4390.0 (9) |

| Z | 16 |

| Calculated Density (Mg m⁻³) | 1.605 |

Crystal data derived from a study on a related derivative. vliz.be

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are fundamental for separating components of a mixture, allowing for the purity assessment and quantitative analysis of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are two such methods commonly employed in the analysis of this compound and its derivatives.

HPLC is a highly sensitive and reproducible technique used for the quantitative analysis of nitrofuran compounds. nih.govjfda-online.com For the analysis of this compound, a reversed-phase HPLC method is typically employed. This involves a non-polar stationary phase (e.g., a C18 column) and a polar mobile phase. akademisains.gov.mypensoft.net

The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer). akademisains.gov.mynih.gov A gradient elution, where the composition of the mobile phase is changed over time, can be used to achieve optimal separation of the target compound from any impurities or related substances. pensoft.netresearchgate.net Detection is commonly performed using a UV-Vis detector, as the nitrofuran chromophore absorbs light in the UV region, or a more selective and sensitive mass spectrometer. nih.govamazonaws.com The method can be validated for linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ) to ensure reliable results. nih.govutar.edu.my

Typical HPLC Conditions for Nitrofuran Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) akademisains.gov.my |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., ammonium acetate) akademisains.gov.mypensoft.net |

| Elution | Isocratic or Gradient pensoft.netresearchgate.net |

| Flow Rate | ~1.0 mL/min nih.gov |

| Detection | UV-Vis or Mass Spectrometry (MS) nih.govamazonaws.com |

| Injection Volume | 10-20 µL nih.gov |

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions, such as the synthesis of this compound and its derivatives. The reaction's progress can be followed by spotting small aliquots of the reaction mixture onto a TLC plate (e.g., silica (B1680970) gel 60 F254) at different time intervals.

The plate is then developed in a suitable solvent system, typically a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate. The ratio of the solvents is optimized to achieve good separation between the starting materials, intermediates, and the final product. After development, the separated spots are visualized, often under UV light. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction is proceeding. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated to identify the different components.

Biological Activity and Molecular Mechanistic Insights Excluding Human Clinical Trials, Dosage, Safety, and Adverse Effects

General Overview of Bioactivity Spectrum

5-Nitrofuran-2-carbohydrazide serves as a core structure for the synthesis of various derivatives exhibiting a broad spectrum of biological activity. Research has primarily centered on the antimicrobial potential of these compounds. Derivatives have demonstrated significant efficacy against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi and mycobacteria.

Studies have reported the activity of novel this compound derivatives against Staphylococcus aureus, Streptococcus pneumoniae, Bacillus subtilis (Gram-positive), Salmonella typhimurium, Klebsiella pneumoniae, and Escherichia coli (Gram-negative). nih.gov Furthermore, notable activity has been observed against the fungus Aspergillus fumigatus and, significantly, Mycobacterium tuberculosis, highlighting a potential role in the development of new antitubercular agents. nih.gov The versatility of the this compound scaffold allows for chemical modifications that can enhance potency and broaden the spectrum of activity. For instance, the introduction of a sulfonamide group to the core structure resulted in a derivative with superior, broad-spectrum antimicrobial and antimycobacterial potency. nih.gov

The table below summarizes the minimum inhibitory concentration (MIC) values for selected this compound derivatives against various microbial strains, illustrating their potent bioactivity.

| Compound ID | Organism | MIC (µg/mL) |

| 21f (sulfonamide derivative) | Aspergillus fumigates | 0.98 |

| Staphylococcus aureus | 0.24 | |

| Streptococcus pneumonia | 0.12 | |

| Bacillis subtilis | 0.06 | |

| Salmonella typhimurium | 0.49 | |

| Klebsiella pneumonia | 0.24 | |

| Escherichia coli | 0.12 | |

| Mycobacterium tuberculosis | 3.9 | |

| 21a | Various Bacteria | 0.24-7.81 |

| 21b | Various Bacteria | 0.49-3.9 |

| 22a | Various Bacteria | 0.12-1.95 |

| 22b | Various Bacteria | 0.12-3.9 |

Data sourced from a study on novel 5-nitrofuran-2-yl hydrazones. nih.gov

Antimicrobial Action Mechanisms

The antimicrobial effects of this compound and its derivatives are multifaceted and stem from their nature as prodrugs. The bioactivity is not inherent to the parent molecule but is a consequence of its intracellular activation within the target microbial cell. This activation leads to the formation of highly reactive species that interfere with multiple, vital cellular processes.

Derivatives of this compound have been shown to function as potent inhibitors of essential bacterial enzymes that are absent in humans, making them selective targets.

Dihydropteroate (B1496061) Synthase (DHPS): This enzyme is critical in the bacterial folate synthesis pathway. In silico docking studies have revealed that a sulfonamide derivative of this compound can successfully occupy the p-amino benzoic acid (PABA) binding pocket of DHPS, effectively inhibiting the enzyme. nih.gov This inhibition disrupts the synthesis of folic acid, a crucial component for producing nucleotides and certain amino acids, thereby halting bacterial growth.

Shikimate Kinase (SK): The shikimate pathway is essential for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants, but not in mammals. nih.gov A study focusing on inhibitors for Staphylococcus aureus Shikimate Kinase (SaSK) identified derivatives of this compound, specifically N′-((5-nitrofuran-2-yl)methylene)-1H-benzoimidazole-5-carbohydrazides, as the first known inhibitors of this enzyme. nih.gov Kinetic analysis demonstrated that these compounds act as competitive inhibitors with respect to ATP and non-competitive inhibitors concerning shikimate. nih.gov

DNA Gyrase: While DNA gyrase is a well-established target for many antibiotics due to its vital role in DNA replication and repair, specific studies detailing its inhibition by derivatives of this compound are not prominent in the reviewed literature.

Once activated, the resulting reactive metabolites of nitrofurans can inflict widespread damage on numerous cellular components. This multi-targeted assault is a key feature of their bactericidal activity. The electrophilic intermediates can covalently bind to and damage bacterial DNA, RNA, proteins, and cell membranes. mdpi.com This damage leads to the inhibition of DNA and RNA synthesis, disruption of protein synthesis through interaction with ribosomal proteins, and interference with cell wall synthesis. asm.org The non-specific nature of this damage makes it difficult for bacteria to develop resistance through a single-point mutation.

The central mechanism of action for all nitroaromatic compounds, including 5-nitrofuran derivatives, is the reduction of the 5-nitro group. nih.gov This process occurs inside the bacterial cell and is catalyzed by specific enzymes. The reduction is a stepwise process that generates a series of highly reactive and cytotoxic intermediates. These include a nitroso (R-NO) and a hydroxylamino (R-NHOH) derivative. embopress.org It is these unstable intermediates, rather than the original nitrofuran molecule, that are responsible for the widespread cellular damage and potent antibacterial effect. mdpi.comembopress.org

By inhibiting key enzymes, this compound derivatives can effectively shut down critical metabolic pathways within microbes.

Folate Synthesis: As mentioned, the inhibition of Dihydropteroate Synthase (DHPS) directly blocks the pathway for synthesizing folate, an essential vitamin for microbial survival. nih.gov

Aromatic Amino Acid Synthesis: The inhibition of Shikimate Kinase (SK) disrupts the shikimate pathway, preventing the synthesis of chorismate, which is a crucial precursor for aromatic amino acids (phenylalanine, tyrosine, and tryptophan). nih.govnih.gov This starves the cell of essential building blocks for protein synthesis.

The conversion of the 5-nitrofuran prodrug into its active, toxic form is dependent on the presence of bacterial nitroreductase enzymes (NTR). In E. coli, two primary oxygen-insensitive, FMN-containing nitroreductases, NfsA and NfsB, are responsible for this bioactivation. embopress.orgcore.ac.uk These enzymes catalyze the reduction of the nitro group, initiating the cascade that produces the cytotoxic reactive intermediates. embopress.org The absolute requirement of these enzymes for activation means that mutations leading to their loss or inactivation are a major mechanism by which bacteria can develop resistance to nitrofurans. embopress.org Research has also identified the presence of other activating enzymes, such as AhpF in E. coli, indicating some redundancy in the activation pathway. nih.gov

Antifungal Mechanistic Studies

The antifungal potential of 5-nitrofuran derivatives has been a subject of scientific investigation, with research pointing towards specific enzymatic targets and broader effects on fungal cell integrity.

Recent studies have identified the fungal enzyme Δ(9) fatty acid desaturase, also known as Ole1, as a likely target for certain aryl-carbohydrazide analogues, including derivatives of this compound. Specifically, the compound N'-(2,6-dichlorophenyl)-5-nitro-furan-2-carbohydrazide has demonstrated potent activity against pathogenic yeasts such as Candida auris and Candida albicans. The mechanism is believed to involve the inhibition of Ole1, an enzyme crucial for the synthesis of unsaturated fatty acids, which are essential components of fungal cell membranes. This inhibition disrupts membrane fluidity and function, ultimately leading to fungal cell death. Evidence supporting Ole1 as the target has been gathered through a combination of drug-induced haploinsufficiency profiling, transcriptomics, and metabolomic analysis.

Beyond direct enzyme inhibition, 5-nitrofuran derivatives have been shown to compromise fungal cellular integrity and key virulence processes. Several synthesized derivatives of 5-nitro-furan-2 carboxylic acid have exhibited significant antifungal activity, including fungistatic and fungicidal profiles against a range of fungal species. nih.gov Some compounds have demonstrated potent anti-biofilm activity against Candida species, indicating an ability to interfere with the formation or stability of these resilient microbial communities. nih.gov The disruption of biofilm formation is a critical antifungal strategy, as biofilms provide a protective environment for fungal cells and contribute to persistent infections. Furthermore, some derivatives have shown the capacity to inhibit cell adhesion and aggregation, which are initial and crucial steps in the establishment of fungal infections. nih.gov

Table 1: Antifungal Activity of Selected 5-Nitrofuran Derivatives

| Compound | Fungal Species | Activity (MIC₉₀ in µg/mL) |

| Compound 1 | Candida and Cryptococcus neoformans strains | 3.9 |

| Compound 3 | Paracoccidioides brasiliensis | 0.48 |

| Compound 5 | Candida and Cryptococcus neoformans strains | 3.9 |

| Compound 8 | Trichophyton rubrum | 0.98 |

| Compound 9 | Paracoccidioides brasiliensis | 0.48 |

| Compound 11 | Histoplasma capsulatum | 0.48 |

| Compound 12 | Trichophyton mentagrophytes | 0.98 |

| Compound 13 | Trichophyton rubrum | 0.98 |

Data sourced from a study on synthesized ester, amide, or chalcone (B49325) 5-nitrofuran derivatives. nih.gov

Antiparasitic Mode of Action (e.g., Trypanocidal Mechanisms)

5-Nitrofuran compounds are well-established as prodrugs in the context of their antiparasitic activity, particularly against trypanosomes. Their mechanism of action is not one of direct enzyme inhibition by the parent compound, but rather involves reductive activation by parasite-specific enzymes.

The primary mechanism for the trypanocidal action of many 5-nitrofurans involves their activation by a type I nitroreductase (NTR), an enzyme found in the parasite Trypanosoma brucei but not in mammalian host cells. nih.govnih.gov This enzyme catalyzes the reduction of the 5-nitro group on the furan (B31954) ring. This reduction process leads to the formation of highly reactive and cytotoxic metabolites, such as an unsaturated open-chain nitrile. nih.govnih.gov These metabolites are responsible for the ultimate lethal effect on the parasite. The dependence on this parasitic enzyme for activation is a key factor in the selective toxicity of these compounds. Studies have demonstrated this dependency clearly: T. brucei parasites with reduced levels of NTR show resistance to these compounds, while those overexpressing the enzyme exhibit hypersensitivity. nih.gov

Table 2: Kinetic Parameters of T. brucei Nitroreductase (TbNTR) with 5-Nitrofuran Substrates

| Compound | Apparent kcat (s⁻¹) | Apparent Km (µM) | Apparent kcat/Km (M⁻¹s⁻¹) |

| Nifurtimox | 0.58 ± 0.03 | 39.8 ± 5.6 | 14,572 |

| Nitrofurazone | 0.73 ± 0.04 | 1.8 ± 0.4 | 405,555 |

| HC2 | 0.65 ± 0.03 | 1.3 ± 0.3 | 500,000 |

| HC10 | 0.61 ± 0.02 | 0.9 ± 0.2 | 677,777 |

Kinetic values were generated by nonlinear regression analysis from enzyme activity assays. researchgate.net

Studies on Mycobacterial Inhibition Mechanisms (e.g., Mycobacterium tuberculosis)

Similar to their antiparasitic action, the antimycobacterial mechanism of 5-nitrofuran derivatives against Mycobacterium tuberculosis also relies on the principle of reductive activation. These compounds act as prodrugs that require enzymatic conversion within the mycobacterial cell to exert their inhibitory effects.

Research has shown that derivatives of 5-nitrofuran are potent against both actively growing and dormant (non-replicating) forms of M. tuberculosis. nih.gov One particularly potent compound, N-(3,5-dibromopyridin-2-yl)-2-((5-nitrofuran-2-yl)methylene)hydrazinecarbothioamide, demonstrated significantly greater activity against starved M. tuberculosis H37Rv than standard drugs like isoniazid. nih.gov The mechanism of action is analogous to that of other nitro-heterocyclic drugs, where a bacterial nitroreductase activates the compound. In M. tuberculosis, this activation can be carried out by an F420-dependent nitroreductase. This enzymatic reduction of the nitro group leads to the release of reactive nitrogen species, including nitric oxide, which are highly toxic to the mycobacterium and disrupt various cellular processes, leading to cell death.

Table 3: In Vitro Activity of a Potent 5-Nitrofuran-2-yl Derivative Against Mycobacterium tuberculosis H37Rv

| Culture Condition | Compound | MIC (µM) |

| Log-phase culture | N-(3,5-dibromopyridin-2-yl)-2-((5-nitrofuran-2-yl)methylene)hydrazinecarbothioamide (4r) | 0.22 |

| Starved (dormant) culture | N-(3,5-dibromopyridin-2-yl)-2-((5-nitrofuran-2-yl)methylene)hydrazinecarbothioamide (4r) | 13.9 |

| Log-phase culture | Isoniazid (INH) | >0.66 |

| Starved (dormant) culture | Isoniazid (INH) | 693 |

| Log-phase culture | Rifampicin (RIF) | 0.22 |

| Starved (dormant) culture | Rifampicin (RIF) | 15.8 |

Data from a study evaluating synthesized 5-nitrofuran-2-yl derivatives. nih.gov

Enzyme Inhibition Kinetics and Specificity Profiling

The primary mechanism of action for the antimicrobial and antiparasitic effects of 5-nitrofuran compounds, including this compound, is not direct enzyme inhibition but rather activation by nitroreductase enzymes. Consequently, detailed kinetic studies characterizing these compounds as enzyme inhibitors (e.g., determining inhibition constants like Kᵢ and the type of inhibition) are not widely available in published literature.

The available kinetic data predominantly describe the efficiency of these compounds as substrates for various nitroreductases. As shown in Table 2, kinetic parameters such as the Michaelis constant (Kₘ) and the catalytic rate constant (kcat) have been determined for the interaction between 5-nitrofuran derivatives and parasitic nitroreductases. researchgate.net The catalytic efficiency (kcat/Kₘ) of these enzymes for different 5-nitrofuran substrates can vary significantly, with some derivatives being processed much more efficiently than reference compounds like nifurtimox. nih.govresearchgate.net This high catalytic efficiency indicates a strong affinity and rapid turnover by the activating enzyme, which correlates with the potent biological activity of the compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. rsc.org It is favored for its balance of accuracy and computational cost, making it suitable for studying molecules of pharmaceutical interest. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization.

For derivatives of 5-Nitrofuran-2-carbohydrazide, DFT methods, such as B3LYP combined with a basis set like 6-311++G(d,p), are used to calculate optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles. acs.org These theoretical values are often in good agreement with experimental data obtained from X-ray diffraction, validating the computational model. researchgate.net The analysis of the electronic structure provides information on the distribution of electron density, molecular orbitals, and electrostatic potential, which are crucial for understanding the molecule's stability and interaction patterns. mdpi.com For instance, studies on similar structures have used DFT to analyze the effects of substituent groups on the geometry and electronic properties of the furan (B31954) ring. acs.org

Table 1: Examples of DFT-Calculated Parameters for Related Furan Structures Note: This table is illustrative of typical data obtained from DFT calculations for similar compounds, as specific data for this compound may vary.

| Parameter | Typical Calculated Value | Experimental Comparison |

|---|---|---|

| N-N Bond Length (Hydrazide) | ~1.38 Å | Good agreement with X-ray data (~1.383 Å) researchgate.netresearchgate.net |

| C=O Bond Length | ~1.23 Å | Consistent with experimental findings |

| Furan Ring Planarity | Near-planar | Confirmed by structural analysis |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.comyoutube.com

The energy of the HOMO is associated with the molecule's ionization potential and its nucleophilicity, while the LUMO's energy relates to its electron affinity and electrophilicity. researchgate.net The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. rsc.org For nitrofuran derivatives, FMO analysis helps predict the most likely sites for nucleophilic and electrophilic attack, providing insights into their reaction mechanisms. mdpi.com

Table 2: Illustrative Frontier Molecular Orbital Energy Values Note: Values are representative for nitrofuran-type compounds and are used to illustrate the concept.

| Molecular Orbital | Energy (eV) | Implication |

|---|---|---|

| HOMO | -6.5 | Electron-donating capability |

| LUMO | -2.5 | Electron-accepting capability |

Computational methods can accurately predict various spectroscopic properties, which aids in the interpretation of experimental spectra. DFT calculations are used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, theoretical chemical shifts can be obtained and correlated with experimental data, helping to confirm the molecular structure. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. researchgate.net The calculated transition energies correspond to the absorption maxima (λ_max) in the UV-Vis spectrum. These predictions can be performed for the molecule in different solvents to account for solvent effects, providing a more accurate comparison with experimental results. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations provide detailed information on the conformational flexibility of this compound and its dynamic behavior when interacting with a biological target, such as a protein or enzyme. researchgate.net

These simulations can reveal how the ligand adapts its conformation upon binding to a receptor's active site and assess the stability of the resulting ligand-protein complex. MD simulations are crucial for understanding the time-resolved nature of molecular interactions, including the formation and breaking of hydrogen bonds and other non-covalent interactions that stabilize the complex. mdpi.com The results from MD simulations can refine the binding poses obtained from molecular docking and provide a more realistic view of the ligand-target interaction.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.netajprd.com This method is extensively used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target recognition.

For this compound and its derivatives, docking studies have been performed to investigate their interactions with various biological targets, such as bacterial enzymes. nih.gov For example, derivatives have been docked into the active site of E. coli nitro-reductase (PDB ID: 1YLU) and dihydropteroate (B1496061) synthase (DHPS). researchgate.netnih.gov These studies identify key amino acid residues in the active site that interact with the ligand through hydrogen bonds, hydrophobic interactions, and other non-covalent forces. The docking results provide a static model of the binding pose and are fundamental for structure-based drug design. aimspress.com

A primary goal of molecular docking is to predict the binding affinity, which is the strength of the interaction between the ligand and its target. nih.gov This is typically expressed as a scoring function that estimates the free energy of binding (often in kcal/mol). nih.gov Lower (more negative) binding energy scores generally indicate a more stable ligand-protein complex and stronger binding affinity. ajprd.com

Docking studies on nitrofuran derivatives have reported binding scores that help rank compounds based on their predicted potency. researchgate.net For example, a study involving novel nitrofuran derivatives targeting E. coli nitro-reductase reported docking scores ranging from -5.9 to -8.8 kcal/mol. researchgate.netajprd.com These predicted affinities are valuable for prioritizing compounds for synthesis and experimental testing. Machine learning models are increasingly being used in conjunction with docking to improve the accuracy of binding affinity predictions. arxiv.org

Table 3: Example Docking Scores for Nitrofuran Derivatives Against Bacterial Targets Note: This table presents representative data from studies on nitrofuran compounds to illustrate the concept of binding affinity prediction.

| Compound Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Derivative 2a | E. coli Nitro-reductase (1YLU) | -8.80 researchgate.netajprd.com |

| Sulfonamide Derivative 21f | Dihydropteroate Synthase (DHPS) | Not specified, but noted to occupy binding pockets successfully nih.gov |

Identification of Key Binding Interactions and Residues

Computational docking studies have been instrumental in elucidating the binding modes of this compound derivatives with their biological targets. These in silico analyses help identify crucial amino acid residues and the nature of the intermolecular interactions that stabilize the ligand-receptor complex, providing a rationale for the observed biological activity.

One key target for antimicrobial agents is dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria. Docking studies on a sulfonamide derivative of this compound revealed that it successfully occupies the p-amino benzoic acid (PABA) binding pockets of DHPS nih.gov. This indicates that the compound likely acts as a competitive inhibitor of PABA, disrupting a vital metabolic pathway for the microorganism.

In the context of antitubercular activity, nitroreductase enzymes are another significant target for nitrofuran compounds. Molecular docking studies have identified that certain nitrofuran analogues possess a strong binding affinity for nitroreductase aimspress.comaimspress.com. The quantitative analysis of these interactions often involves calculating the binding free energies for individual residues to identify "hotspot" residues that contribute most significantly to the binding affinity frontiersin.org. These key residues are often hydrophobic, and their interactions with the ligand are primarily driven by van der Waals forces frontiersin.org.

The specific interactions that contribute to the binding affinity can be categorized and analyzed. For instance, computational studies on various enzyme inhibitors have highlighted the importance of hydrogen bonds and hydrophobic interactions in ligand binding nih.govmdpi.com. Hydrogen bonds, such as those between an oxygen atom on the ligand and an amino acid's N-H group, can correctly orient the ligand within the binding pocket nih.gov. Concurrently, interactions like parallel π-π stacking between the aromatic rings of the ligand and residues like tyrosine can provide substantial favorable energetic contributions to binding mdpi.com.

The table below summarizes key residues and interactions identified in computational studies of related compounds, which are indicative of the types of interactions this compound might form.

| Target Enzyme | Interacting Residues (Examples) | Type of Interaction | Reference |

| Dihydropteroate Synthase (DHPS) | Residues in the PABA binding pocket | Competitive Inhibition | nih.gov |

| Nitroreductase | Not specified | High binding affinity | aimspress.comaimspress.com |

| Fibroblast Growth Factor Receptor 1 (FGFR1) | Tyr563, Ala564, Glu562 | π-π stacking, Hydrogen bonds | nih.govmdpi.com |

| Androgen Receptor | Leu704 | Alkyl interactions (van der Waals) | researchgate.net |

Induced-Fit Docking Methodologies

Standard molecular docking often treats the protein receptor as a rigid structure. However, in reality, protein active sites are flexible and can undergo conformational changes upon ligand binding. Induced-fit docking (IFD) is a more advanced computational methodology that accounts for this flexibility in both the ligand and the protein's side chains, often leading to more accurate predictions of binding poses nih.govresearchgate.net.

The IFD protocol is a multi-step process designed to model the conformational adjustments that occur when a ligand binds to a receptor nih.gov.

Initial Docking : The process begins with an initial docking of the ligand into a rigid receptor using a softened potential. This involves scaling down the van der Waals radii of the atoms to allow for a broader sampling of binding poses, even those that might initially have steric clashes nih.gov.

Receptor Refinement : For the top-scoring poses from the initial step, the protein's side chains within a specified distance of the ligand are subjected to a refinement process. This step predicts and optimizes the conformation of these side chains in the presence of the ligand nih.gov.

Complex Minimization : The ligand and the refined receptor side chains are then minimized to relieve any remaining steric strain and optimize local interactions nih.gov.

Redocking : Finally, the ligand is redocked with high precision into the newly generated, induced-fit receptor conformation. The resulting complexes are then scored to identify the most likely binding mode nih.gov.

This methodology has proven to be a robust and accurate tool for predicting the binding of ligands where the receptor is known to be flexible . By modeling the "induced fit" phenomenon, IFD can identify plausible binding modes that might be missed by rigid-receptor docking approaches, providing deeper insights into the specific protein-ligand interactions researchgate.netnih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity arxiv.org. These models are valuable tools in drug discovery for predicting the activity of novel compounds and for understanding the structural features that are either beneficial or detrimental to their potency jchemlett.com.

Development of Predictive Models for Mechanistic Insights

For this compound and its derivatives, QSAR models have been developed to explore the structural requirements that govern their antimicrobial and antitubercular activities nih.govresearchgate.net. The fundamental process involves creating a dataset of compounds with known biological activities (e.g., Minimum Inhibitory Concentration, MIC), which are typically converted to a logarithmic scale like pIC50 for the analysis arxiv.org. A wide range of molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, are then calculated arxiv.org.

Various statistical methods are employed to build the QSAR models, including:

Multiple Linear Regression (MLR) : A method to model the linear relationship between a dependent variable (activity) and one or more independent variables (descriptors) arxiv.org.

Principal Component Regression (PCR) : A technique that transforms a large set of correlated descriptors into a smaller set of uncorrelated principal components before performing the regression arxiv.org.